Tyromycin A

Vue d'ensemble

Description

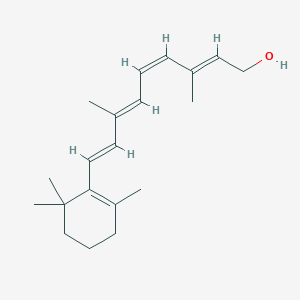

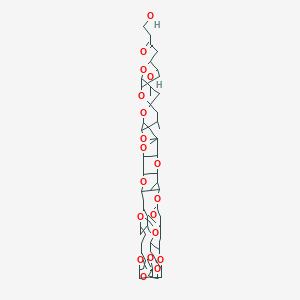

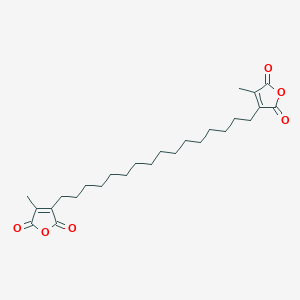

Tyromycin A is a bioactive natural product . It is a naturally occurring metabolite that holds two 3-methyl maleic (citraconic) anhydride moieties . It was originally isolated from cultures of the wood basidiomycete Tyromyces lacteus .

Synthesis Analysis

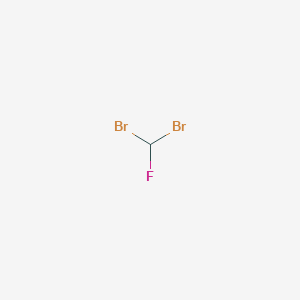

The synthesis of Tyromycin A and its non-natural lower homologue involves a transition metal-catalyzed atom transfer radical cyclization and a functional rearrangement of the polyhalogenated 2-pyrrolidinones . Both routes use 10-undecenoic acid, a renewable source from castor oil, as the starting material for the preparation of the pivotal intermediates a,a,a0 ,a0 -tetrachlorodicarboxylic acids .Molecular Structure Analysis

Tyromycin A has a chemical formula of C26H38O6 . Its exact mass is 446.27 and its molecular weight is 446.584 . The InChI code for Tyromycin A is `InChI=1S/C26H38O6/c1-19-21 (25 (29)31-23 (19)27)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-22-20 (2)24 (28)32-26Applications De Recherche Scientifique

Antimicrobial Properties and Resistance

Tyrothricin, comprising gramicidins and tyrocidins, exhibits broad antimicrobial activity against gram-positive bacteria and some yeasts. It has been used for about 60 years in local treatments of infected skin and mucous membranes. Notably, tyrothricin does not easily induce microbial resistance, even with long-term use. This characteristic makes it a valuable therapeutic option, especially in an era of increasing bacterial resistances. Studies have shown that even after decades of use, there was no significant acquired resistance among gram-positive bacteria and yeasts, emphasizing its effectiveness in treating infections without contributing to the global resistance issue (Stauss-Grabo et al., 2014).

Fungicidal Effects

Tyrothricin has also demonstrated potent fungicidal effects, particularly against Candida albicans. Its rapid action in reducing yeast numbers and impairing metabolic activity makes it a potential candidate for treating mucosal infections caused by Candida species (Kretschmar et al., 1996).

Applications in Wound Healing

In clinical settings, tyrothricin has been used effectively for the treatment of superficial wounds and bacterial skin infections. Its broad-spectrum antimicrobial activity and low risk of resistance development make it a suitable candidate for diverse topical applications. It has shown efficacy in accelerating wound healing, which supports its use in treating minor and superficial wounds (Lang & Staiger, 2016).

Agricultural Applications

Tyrothricin also holds potential in agricultural settings. Studies have shown it to be non-toxic to honey bee adults and larvae, indicating its safety for use in agriculture. Furthermore, its activity against fungal plant pathogens and foulbrood causing pathogens in honey bee larvae suggests its potential utility in protecting crops and bee populations from infectious agents (Vosloo et al., 2017).

Regulatory Functions in Bacterial Sporulation

Tyrothricin has been observed to specifically inhibit RNA synthesis in Bacillus brevis, suggesting a role in regulating gene transcription during the transition from vegetative growth to sporulation. This indicates a potential research avenue in understanding bacterial life cycles and developing targeted antibacterial strategies (Sarkar & Paulus, 1972).

Antimalarial Properties

Interestingly, components of tyrothricin, specifically tyrocidines, have shown activity against the human malaria parasite Plasmodium falciparum. This suggests its potential as an antimalarial agent, particularly considering its selective toxicity towards infected erythrocytes and inhibition of parasite development (Rautenbach et al., 2007).

Propriétés

IUPAC Name |

3-methyl-4-[16-(4-methyl-2,5-dioxofuran-3-yl)hexadecyl]furan-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O6/c1-19-21(25(29)31-23(19)27)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-22-20(2)24(28)32-26(22)30/h3-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOXQKIRYCLFUCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC1=O)CCCCCCCCCCCCCCCCC2=C(C(=O)OC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80161704 | |

| Record name | Tyromycin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80161704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

141364-77-4 | |

| Record name | Tyromycin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141364774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyromycin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80161704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

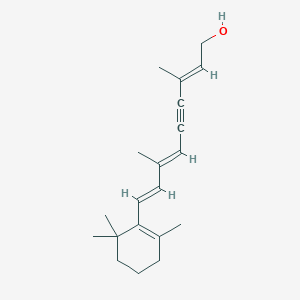

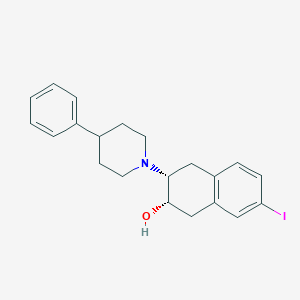

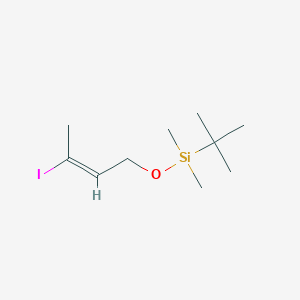

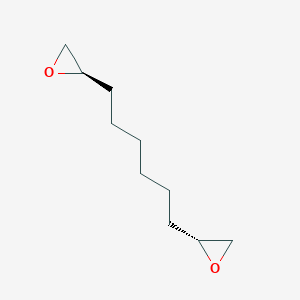

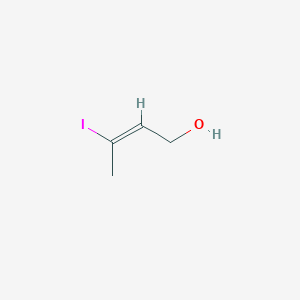

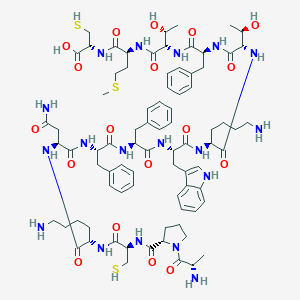

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.